(4-{[(2-Chloro-5-methoxyphenyl)sulfonyl]amino}phenoxy)acetic acid
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Overview
Description
2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid is an organic compound that belongs to the class of phenoxy acids This compound is characterized by the presence of a phenoxy group attached to an acetic acid moiety, with a sulfonamide linkage and a chlorine substituent on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid typically involves multiple steps. One common route includes the following steps:
Nitration: The starting material, 2-chloro-5-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Coupling Reaction: The resulting amine is coupled with 4-hydroxyphenoxyacetic acid under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: The chlorine substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of corresponding sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxyacetic acid moiety may mimic natural substrates, thereby interfering with metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxyacetic acid structure.
Mecoprop: Another phenoxy herbicide with a similar mode of action.
Diclofop: A phenoxy herbicide used for controlling grass weeds.
Uniqueness
2-[4-(2-Chloro-5-methoxybenzenesulfonamido)phenoxy]acetic acid is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties compared to other phenoxy acids
Properties
Molecular Formula |
C15H14ClNO6S |
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Molecular Weight |
371.8 g/mol |
IUPAC Name |
2-[4-[(2-chloro-5-methoxyphenyl)sulfonylamino]phenoxy]acetic acid |
InChI |
InChI=1S/C15H14ClNO6S/c1-22-12-6-7-13(16)14(8-12)24(20,21)17-10-2-4-11(5-3-10)23-9-15(18)19/h2-8,17H,9H2,1H3,(H,18,19) |
InChI Key |
KBNLGZZVTRASAA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)OCC(=O)O |
Origin of Product |
United States |
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